molecular formula C8H5N3O3 B12280370 3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid

3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid

Cat. No.: B12280370
M. Wt: 191.14 g/mol
InChI Key: JJSHNDNAIBRLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, forming a unique bicyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the compound’s integrity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

Scientific Research Applications

3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including infections and cancer.

    Industry: The compound’s unique structure makes it useful in developing new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific ring fusion and the presence of both pyridine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3,5H,(H,13,14)

InChI Key

JJSHNDNAIBRLLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(C(=O)N=C2N=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.